5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-(2-Methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of methoxy groups and the pyrazolo[1,5-a]pyrazine structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic synthesis. One common approach is:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of the Methoxyethyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives of the pyrazolo[1,5-a]pyrazine core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of the pyrazolo[1,5-a]pyrazine core is particularly interesting for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may contribute to the creation of novel polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the pyrazolo[1,5-a]pyrazine core can form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(2-Methoxyethyl)-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but lacks the methoxy group on the phenyl ring.
5-(2-Methoxyethyl)-2-(3-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but has a chlorine atom instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of both methoxyethyl and methoxyphenyl groups in 5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one makes it unique compared to its analogs. These groups can significantly influence its chemical reactivity and biological activity, potentially offering enhanced or novel properties compared to similar compounds.
Properties
IUPAC Name |
5-(2-methoxyethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-9-8-18-6-7-19-15(16(18)20)11-14(17-19)12-4-3-5-13(10-12)22-2/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMGLKPMZMZBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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